Hancoside A Hancoside A Hancoside A is a natural product found in Vincetoxicum mongolicum, Vincetoxicum forrestii, and Vincetoxicum amplexicaule with data available.
Brand Name: Vulcanchem
CAS No.: 145701-08-2
VCID: VC21102387
InChI: InChI=1S/C44H62O18/c1-20(46)26-17-31(47)44(55)25-8-7-22-16-23(10-12-42(22,2)24(25)11-13-43(26,44)3)59-41-39(37(53)34(50)29(18-45)60-41)62-40-38(54)36(52)35(51)30(61-40)19-58-32(48)9-6-21-14-27(56-4)33(49)28(15-21)57-5/h6-7,9,14-15,23-26,29-31,34-41,45,47,49-55H,8,10-13,16-19H2,1-5H3/b9-6+/t23-,24-,25+,26+,29+,30+,31+,34+,35+,36-,37-,38+,39+,40-,41+,42-,43+,44+/m0/s1
SMILES: CC(=O)C1CC(C2(C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC(=C(C(=C7)OC)O)OC)O)O)O)C)C)O)O
Molecular Formula: C44H62O18
Molecular Weight: 879 g/mol

Hancoside A

CAS No.: 145701-08-2

Cat. No.: VC21102387

Molecular Formula: C44H62O18

Molecular Weight: 879 g/mol

* For research use only. Not for human or veterinary use.

Hancoside A - 145701-08-2

Specification

CAS No. 145701-08-2
Molecular Formula C44H62O18
Molecular Weight 879 g/mol
IUPAC Name [(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(3S,8R,9S,10R,13R,14S,15R,17S)-17-acetyl-14,15-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Standard InChI InChI=1S/C44H62O18/c1-20(46)26-17-31(47)44(55)25-8-7-22-16-23(10-12-42(22,2)24(25)11-13-43(26,44)3)59-41-39(37(53)34(50)29(18-45)60-41)62-40-38(54)36(52)35(51)30(61-40)19-58-32(48)9-6-21-14-27(56-4)33(49)28(15-21)57-5/h6-7,9,14-15,23-26,29-31,34-41,45,47,49-55H,8,10-13,16-19H2,1-5H3/b9-6+/t23-,24-,25+,26+,29+,30+,31+,34+,35+,36-,37-,38+,39+,40-,41+,42-,43+,44+/m0/s1
Standard InChI Key SDTRDZCVVFORLC-HASDMLKASA-N
Isomeric SMILES CC(=O)[C@H]1C[C@H]([C@]2([C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)/C=C/C7=CC(=C(C(=C7)OC)O)OC)O)O)O)C)C)O)O
SMILES CC(=O)C1CC(C2(C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC(=C(C(=C7)OC)O)OC)O)O)O)C)C)O)O
Canonical SMILES CC(=O)C1CC(C2(C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC(=C(C(=C7)OC)O)OC)O)O)O)C)C)O)O

Introduction

Chemical Identification and Structure

Hancoside A is identified in chemical databases with PubChem CID 6439487. It possesses the molecular formula C44H62O18 and a molecular weight of 879.0 g/mol . The compound is classified as a C21 steroidal glycoside and belongs to the family of pregnane glycosides. Structurally, Hancoside A is characterized as 3beta,14beta,15beta-Trihydroxypregn-5-en-20-one-3-O-beta-D-(6-sinapoyl)glucopyranosyl(1-2)-beta-D-glucopyranoside . This complex structure includes a pregnane core with specific hydroxylation patterns and glycosidic linkages that contribute to its biological activity.

Chemical Properties

Hancoside A's chemical properties are summarized in the following table:

PropertyValue
Molecular FormulaC44H62O18
Molecular Weight879.0 g/mol
CAS Registry Number145701-08-2
Stereochemistry3β,14β,15β configuration
Glycosidic Linkagesbeta-D-(6-sinapoyl)glucopyranosyl(1-2)-beta-D-glucopyranoside
First Documented1992
Database Creation DateApril 28, 2006
Latest Database UpdateMarch 1, 2025

The compound features a distinctive structural arrangement with a steroid core connected to sugar moieties through glycosidic bonds, creating a complex molecular architecture that influences its biological interactions .

Natural Sources and Botanical Origin

Hancoside A was first isolated from Cynanchum hancockianum (Maxim) Al. Iljinski, a plant belonging to the Asclepiadaceae family . The compound's name derives from this original botanical source. Subsequent research has expanded our understanding of its distribution in nature, with documented presence in additional plant species:

  • Vincetoxicum mongolicum

  • Vincetoxicum amplexicaule

  • Vincetoxicum forrestii

These plants have established roles in traditional medicinal systems, particularly in East Asian pharmacopeia, where various Cynanchum and Vincetoxicum species have been utilized for their therapeutic properties.

Isolation and Characterization

The isolation of Hancoside A follows established natural product chemistry protocols. According to research by Konda et al., the compound was isolated alongside another glycoside, neohancoside A, from Cynanchum hancockianum . The typical isolation process involves:

  • Collection and preparation of plant material (primarily roots)

  • Extraction with appropriate organic solvents

  • Sequential fractionation using various chromatographic techniques

  • Final purification through methods such as HPLC (High-Performance Liquid Chromatography)

Structure elucidation and characterization typically employ multiple spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Ultraviolet-visible (UV-Vis) spectroscopy

These techniques collectively provide comprehensive structural information, including the stereochemistry at critical positions (3β, 14β, 15β) and the specific arrangement of the glycosidic components .

Structural Relationships

Hancoside A belongs to a larger family of steroidal glycosides that exhibit structural diversity and varied biological activities. The compound was isolated alongside neohancoside A from the same plant species . Both compounds represent important additions to the chemical diversity of C21 steroidal constituents from Cynanchum species.

Other related compounds identified from Cynanchum hancockianum include:

  • Glucogenin C

  • Cynatratoside A

  • Glaucogenin A

  • Anhydrohirundigenin

  • Hancogenin B

These structural relationships provide valuable insights into the biosynthetic pathways and structure-activity relationships within this class of natural products.

Research Status and Future Directions

The scientific investigation of Hancoside A represents an ongoing area of research within natural product chemistry and pharmacognosy. While the initial discovery dates back to the early 1990s, the compound continues to attract interest for its unique structural features and potential biological applications.

Current research gaps include:

  • Comprehensive pharmacological profiling

  • Detailed mechanism of action studies

  • Structure-activity relationship analyses

  • Potential therapeutic applications

  • Synthetic approaches for structural modification

The most recent database update for Hancoside A occurred on March 1, 2025 , indicating continued scientific interest in this compound. Future research directions may explore its potential applications in pharmaceutical development, particularly in areas related to its documented antiendotoxic properties.

Comparative Analysis with Related Compounds

When considering the biological potential of Hancoside A, it is instructive to examine it within the broader context of steroidal glycosides. Many compounds in this class demonstrate significant biological activities. For instance, research on steroids containing specific functional groups has revealed various properties including "anti-inflammatory, anti-neoplastic, anti-proliferative, anti-hypercholesterolemic, anti-Parkinsonian, diuretic, anti-eczematic, anti-psoriatic, and various other activities" .

This suggests that Hancoside A may possess additional biological properties beyond those currently documented, particularly given its complex structure featuring multiple hydroxyl groups and glycosidic linkages that could interact with various biological targets.

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